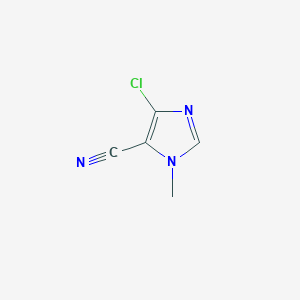

4-chloro-1-methyl-1H-imidazole-5-carbonitrile

Description

Properties

IUPAC Name |

5-chloro-3-methylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3/c1-9-3-8-5(6)4(9)2-7/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTBVAXIUDNHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54711-54-5 | |

| Record name | 4-chloro-1-methyl-1H-imidazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile typically involves the cyclization of amido-nitriles. One novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides, aromatic, and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of scalable and efficient synthetic routes that ensure high yield and purity of the final product. The use of nickel-catalyzed cyclization is one such method that can be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-1H-imidazole-5-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nickel catalysts, arylhalides, and various nucleophiles. The reaction conditions are typically mild, allowing for the inclusion of a variety of functional groups .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted imidazoles, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-chloro-1-methyl-1H-imidazole-5-carbonitrile has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Key Properties

- Molecular formula : C₆H₅ClN₄

- Functional groups : Chloro (electron-withdrawing), methyl (electron-donating), and nitrile (polarizable).

- Applications : Intermediate in pharmaceuticals, agrochemicals, and coordination chemistry.

Halogen-Substituted Imidazole Derivatives

a. 4-Bromo-1-methyl-1H-imidazole-5-carbonitrile

- Structure : Bromo substituent replaces chloro at the 4-position.

- Molecular formula : C₅H₄BrN₃

- Physicochemical properties :

- Higher molar mass (210.47 g/mol vs. 168.58 g/mol for the chloro analog).

- Bromo’s larger atomic radius may enhance reactivity in cross-coupling reactions.

- Synthetic relevance : Used in Suzuki-Miyaura couplings due to bromine’s leaving group ability .

b. 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

- Structure : Chloro at 5-position, phenyl at 2-position, and aldehyde at 4-position.

- Molecular formula : C₁₀H₇ClN₂O

- Key differences :

c. 4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole

- Structure : Dual chloro substituents (4-position and 4-chlorophenyl).

- Molecular formula : C₁₅H₁₀Cl₂N₂

- Properties :

Nitrile-Containing Imidazoles

a. 5-Amino-1H-imidazole-4-carbonitrile

- Structure: Amino substituent at 5-position, nitrile at 4-position.

- Molecular formula : C₄H₄N₄

- Key differences: Amino group enables hydrogen bonding and participation in cyclization reactions.

b. Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride

- Structure: Ethyl ester and amino groups replace chloro and methyl in the target compound.

- Molecular formula : C₆H₁₀ClN₃O₂

- Applications : Intermediate in purine synthesis; ester group enhances solubility in polar solvents .

Substituent Effects on Physical Properties

Table 1: Comparative Data for Imidazole Derivatives

Biological Activity

4-Chloro-1-methyl-1H-imidazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, drawing on various research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of imidazole derivatives followed by nitrilation. The following steps outline a common synthetic route:

- Formation of Imidazole Ring : The imidazole structure is formed through the condensation of appropriate aldehydes and amines.

- Chlorination : The introduction of the chloro group can be achieved using chlorinating agents such as thionyl chloride.

- Nitrilation : The final step involves the introduction of the carbonitrile group, often performed using sodium cyanide in an appropriate solvent.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. In one study, derivatives of imidazole were tested against various bacterial strains, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria. The compound's activity was comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 5.0 |

| Escherichia coli | 12 | 6.5 |

| Pseudomonas aeruginosa | 10 | 7.0 |

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties. Studies indicate that it exhibits potent activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than those of conventional treatments like metronidazole .

| Parasite | IC50 (µM) | Comparison with Metronidazole (IC50 µM) |

|---|---|---|

| Entamoeba histolytica | 1.47 | Lower by a factor of two |

| Giardia intestinalis | 2.00 | Comparable |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within microbial cells. This interaction disrupts essential metabolic processes, leading to cell death or inhibition of growth.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Efficacy :

- Antiparasitic Evaluation :

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Recommendation | Purpose |

|---|---|---|

| Temperature | 0–5°C | Minimizes decomposition |

| Solvent | Anhydrous DMF | Enhances nucleophilicity |

| Base | NaH (3.2 mmol) | Efficient deprotonation |

| Time | 18 hours | Ensures completion |

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Structural confirmation and purity assessment require a multi-technique approach:

- NMR Spectroscopy : Assigns chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. For example, highlights its use in verifying imidazole ring substitution patterns.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation pathways.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹).

- X-ray Crystallography : Resolves 3D molecular geometry if single crystals are obtainable .

Q. Table 2: Analytical Techniques and Applications

| Technique | Purpose | Example Application |

|---|---|---|

| ¹H/¹³C NMR | Structural elucidation | Confirms methyl and chloro substituents |

| MS | Molecular weight validation | Detects [M+H]⁺ or [M-Cl]⁺ ions |

| IR | Functional group analysis | Identifies nitrile groups |

How can computational chemistry aid in predicting reaction pathways or intermediates for derivatives of this compound?

Advanced Research Question

outlines methodologies from ICReDD, combining quantum chemical calculations and information science to design reactions. Steps include:

Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states.

Data-Driven Optimization : Apply machine learning to experimental datasets to predict optimal conditions (e.g., solvent, catalyst).

Feedback Loop : Validate computational predictions with wet-lab experiments, refining models iteratively .

What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

Contradictions in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. and 12 suggest:

- Multi-Technique Cross-Validation : Combine NMR, MS, and IR to resolve ambiguities (e.g., distinguishing nitro vs. amine groups).

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to track atom positions.

- Variable Temperature NMR : Probe tautomeric equilibria by analyzing shifts at different temperatures .

How to design experiments to study the compound’s stability under various conditions (e.g., pH, temperature)?

Advanced Research Question

and 19 recommend a systematic approach:

Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% RH for thermal/humidity stability).

pH-Dependent Studies : Monitor degradation via HPLC in buffers (pH 1–13).

Light Exposure : Assess photolytic stability under UV/visible light.

Analytical Endpoints : Track decomposition products using LC-MS or NMR .

What methodologies are used to explore structure-activity relationships (SAR) for biological activity in imidazole derivatives?

Advanced Research Question

and 20 highlight SAR strategies:

Analog Synthesis : Modify substituents (e.g., nitro, trifluoromethyl) to assess impact on activity.

Biological Assays : Test derivatives against target enzymes (e.g., cytochrome P450) or pathogens.

Computational Docking : Model interactions with protein active sites (e.g., using AutoDock Vina).

Pharmacokinetic Profiling : Evaluate solubility, permeability, and metabolic stability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.